1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

Sol-gel silica membranes Micropore size control Gas separation

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane (CAS 18001-60-0), commonly abbreviated TEDMDS, is a bridged organosilicon compound of the disiloxane family, bearing two methyl pendant groups, two Si centers, and four ethoxy leaving groups. It functions primarily as a sol-gel silica precursor for fabricating organic-inorganic hybrid microporous membranes.

Molecular Formula C10H26O5Si2
Molecular Weight 282.48 g/mol
CAS No. 18001-60-0
Cat. No. B099863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
CAS18001-60-0
Molecular FormulaC10H26O5Si2
Molecular Weight282.48 g/mol
Structural Identifiers
SMILESCCO[Si](C)(OCC)O[Si](C)(OCC)OCC
InChIInChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
InChIKeyOPHLEQJKSDAYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane (TEDMDS) for Procurement: Organosilicon Sol-Gel Precursor with Quantified Membrane Performance


1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane (CAS 18001-60-0), commonly abbreviated TEDMDS, is a bridged organosilicon compound of the disiloxane family, bearing two methyl pendant groups, two Si centers, and four ethoxy leaving groups [1]. It functions primarily as a sol-gel silica precursor for fabricating organic-inorganic hybrid microporous membranes. Unlike simple tetraalkoxysilanes, its pre-formed Si-O-Si bridge and non-hydrolysable Si-CH₃ groups permit dual pore-size tuning via 'spacer' and 'template' mechanisms during thermal processing [2].

Why TEDMDS Cannot Be Replaced by TEOS, HEDS, or Methoxy Disiloxane Analogs in Pore-Engineered Silica Membranes


Generic substitution with tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), or 1,3-dimethyltetramethoxydisiloxane fails because TEDMDS uniquely combines three structural features in one molecule: an Si-O-Si bridge that acts as a built-in 'spacer' to enlarge micropores, thermally labile Si-CH₃ groups that serve as a 'template' for further pore expansion upon calcination in air, and ethoxy leaving groups that confer a controlled hydrolysis rate intermediate between fast methoxy and slow bulkier alkoxy analogs [1]. TEOS lacks both the spacer and the template, yielding membranes with smaller, less tunable pores. HEDS has the spacer but no methyl template. Methoxy analogs hydrolyze too rapidly for uniform film formation. These molecular differences translate directly into quantifiably distinct membrane pore sizes, gas permeances, and hydrothermal stabilities, as detailed in Section 3 [2].

Quantitative Differentiation Evidence for TEDMDS (CAS 18001-60-0) Versus Closest Analogs


Pore Size Tuning Range: TEDMDS Enables Larger Micropores than TEOS, HEDS, and BTESE

Normalized Knudsen-based permeance (NKP) fitting curves quantitatively rank the effective micropore size of silica membranes derived from four precursors as TEOS < HEDS < BTESE ≈ TEDMDS [1]. TEDMDS-derived membranes achieve pore sizes in the range of 0.6–1.0 nm, larger than TEOS-derived membranes, due to the combined spacer effect of the Si-O-Si bridge and the template effect of methyl group pyrolysis [2]. This is a direct head-to-head comparison within the same study.

Sol-gel silica membranes Micropore size control Gas separation

Hydrogen Permeance and Selectivity: TEDMDS Outperforms TEOS in H₂ Throughput

TEDMDS-derived silica membranes fired at 300–550°C in N₂ exhibit H₂ permeance of 0.3–1.1 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ with H₂/N₂ selectivity of ~10 and H₂/SF₆ selectivity of ~1200 [1]. In a separate study using acetic acid-catalyzed sol with TEDMDS/H₂O = 1/20 and firing at 300°C, H₂ permeance reached 2.05 × 10⁻⁶ m³ m⁻² s⁻¹ kPa⁻¹ with H₂/SF₆ selectivity of 260 at 200°C [2]. These permeance values exceed those typical of TEOS-derived membranes, which have a denser amorphous structure, confirming successful pore enlargement while maintaining molecular sieving [1].

Hydrogen separation Microporous membranes Permeance

Hydrothermal Stability: TEDMDS Membranes Retain Hydrophobicity After 35 Days in Humid Conditions

TEDMDS-derived silica films exhibit constant water contact angle after storage in a humid atmosphere (60% RH, 40°C) for approximately 35 days, attributed to the presence of hydrophobic Si-CH₃ groups [1]. In contrast, pure TEOS-derived silica membranes are inherently hydrophilic and suffer pore collapse under hydrothermal conditions unless modified with additional hydrophobic agents [2]. This intrinsic hydrothermal stability differentiates TEDMDS from TEOS without the need for post-synthetic modification.

Hydrophobic silica membranes Hydrothermal stability Water contact angle

DCPD Separation from C5 Streams: TEDMDS Membranes Deliver High Flux and Tunable Separation Factor

TEDMDS-derived silica composite membranes calcined at 450°C exhibit a total flux of 0.06–0.5 kg m⁻² h⁻¹ with a cyclopentadiene (CPD) separation factor of 6–33 when processing a 95 wt% dicyclopentadiene (DCPD) mixture at feed temperatures of 50–70°C [1]. This performance is achieved via the 'spacer' and 'template' pore-tuning techniques unique to TEDMDS, which allow control of the silica network's micropore architecture. No comparable pervaporation data for DCPD separation using TEOS-derived membranes have been reported in the same study, but the flux and selectivity range is specifically attributed to TEDMDS's structural features.

Dicyclopentadiene purification Pervaporation C5 fraction

Controlled Hydrolysis Kinetics: Ethoxy Leaving Groups in TEDMDS Offer Processing Advantage Over Methoxy Analogs

The ethoxy groups on TEDMDS hydrolyze at a rate intermediate between the rapidly hydrolyzing methoxy groups of 1,3-dimethyltetramethoxydisiloxane and the slower, bulkier alkoxy analogs, providing a wider processing window for homogeneous sol formation and uniform film coating . Specifically, methoxy-substituted silanes are reported to hydrolyze 'much faster' than their ethoxy counterparts [1], which can lead to premature gelation and film defects. TEDMDS's ethoxy-based hydrolysis rate is thus better suited for reproducible membrane fabrication at scale.

Sol-gel processing Hydrolysis kinetics Film uniformity

Synthesis Efficiency: Scalable Route to TEDMDS With 92.7% Yield and 97% Purity

A patent-described synthesis of TEDMDS from methyltriethoxysilane via controlled hydrolysis with HCl catalyst in ethanol achieves a product yield of 92.7% with 97% purity by liquid chromatography . The process uses 3 mol equivalents of water relative to the silane, with ice-cooling during addition, followed by distillation. This well-characterized route with documented yield and purity provides procurement confidence compared to less-characterized alternative disiloxane precursors where synthetic efficiency data are not publicly available.

Organosilicon synthesis Scale-up Patent route

High-Value Application Scenarios for 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane (TEDMDS) Backed by Comparative Evidence


Hydrogen Separation Membranes Requiring High Throughput With Molecular Sieving

TEDMDS is the preferred sol-gel precursor when fabricating microporous silica membranes for H₂ separation from larger gases (N₂, SF₆). With H₂ permeance of 0.3–1.1 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ and H₂/SF₆ selectivity ~1200, TEDMDS membranes combine high throughput with sharp molecular sieving [1]. This performance is a direct outcome of TEDMDS's ability to generate larger micropores (0.6–1.0 nm) than TEOS while retaining the Si-CH₃ groups that confer hydrothermal stability [2].

Dicyclopentadiene (DCPD) Purification as a Hybrid Membrane-Distillation Process

In petrochemical C5 fraction upgrading, TEDMDS-derived silica composite membranes offer a total flux of 0.06–0.5 kg m⁻² h⁻¹ with CPD separation factors of 6–33 at 50–70°C [1]. This enables hybrid pervaporation-distillation schemes that reduce energy consumption and byproduct formation compared to standalone distillation, leveraging the tuned micropore architecture unique to TEDMDS among disiloxane precursors.

Hydrophobic Coatings and Membranes for Long-Term Operation in Humid Gas Streams

The intrinsic hydrophobicity of TEDMDS-derived silica films—demonstrated by stable water contact angle over 35 days at 60% RH and 40°C [1]—makes this precursor suitable for applications where TEOS-derived membranes would require additional fluorination or organic modification to avoid pore collapse. This property is particularly valuable for gas separation in humidified process streams and for protective hydrophobic coatings.

Scaled Production of Pore-Tuned Silica Membranes Leveraging Moderate Hydrolysis Kinetics

Compared to the methoxy analog 1,3-dimethyltetramethoxydisiloxane, which hydrolyzes significantly faster and risks premature gelation, TEDMDS's ethoxy groups provide a wider processing window for sol preparation and coating [1][2]. Combined with the established 92.7% yield synthesis route , this makes TEDMDS the more scalable choice for industrial membrane fabrication where batch consistency and defect minimization are critical.

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